Target Class Engagement: WRN Helicase Inhibition vs. Multi-Kinase Profile of 2-Carboxamide Analogs
The compound is a member of a class of thiophenecarboxamides claimed to inhibit WRN helicase, a target specifically essential for the survival of MSI-H cancer cells [1]. This represents a differentiated mechanism from structurally similar 2-carboxamide analogs. For example, the 2-carboxamide analog 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide demonstrates a multi-target profile, inhibiting both VEGFR1 kinase (IC50: 2.5 μM) and the P-gp drug efflux pump (EC50: 35–74 μM) [2]. In contrast, the target compound's 3-carboxamide and 3-hydroxypropyl configuration is representative of a chemical space defined for WRN inhibition, suggesting a more focused target engagement profile, although direct WRN IC50 data for this specific compound is currently unavailable in the public domain.
| Evidence Dimension | Primary Pharmacological Target Engagement |
|---|---|
| Target Compound Data | Belongs to a patent-defined class of WRN inhibitors (no specific IC50 available) |
| Comparator Or Baseline | 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: VEGFR1 IC50 = 2.5 μM; P-gp EC50 = 35–74 μM |
| Quantified Difference | Mechanistic shift from dual VEGFR1/P-gp inhibition to WRN helicase inhibition; quantitative WRN IC50 data missing for direct comparison. |
| Conditions | VEGFR1 inhibition assay and calcein-AM P-gp efflux assay in LS180 cells for the comparator; WRN inhibition implied by patent class. |
Why This Matters
For a user screening for synthetic lethal targets in MSI-H cancers, a compound aligned to a WRN-inhibitor chemotype offers a mechanistically distinct starting point compared to a multi-targeted VEGFR/P-gp inhibitor, which would confound cancer cell viability readouts.
- [1] WO2025104043A1 - Novel compounds, compositions and therapeutic uses thereof. World Intellectual Property Organization, 2024. View Source
- [2] Mudududdla, R. et al. 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity. Org. Biomol. Chem. 13, 4296–4309 (2015). View Source
